ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate

Lipophilicity Physicochemical profiling Drug-likeness

Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate (CAS 301226-86-8, MF C₁₄H₁₅N₃O₃S, MW 305.35 g/mol) is a heterocyclic small molecule composed of a 1,3-thiazole core substituted at the 2-position with an N‑phenylureido (anilinocarbonylamino) group and at the 4-position with an ethyl acetate side chain. The compound belongs to the class of 2‑ureidothiazole‑4‑acetate esters and is listed in Sigma‑Aldrich’s AldrichCPR collection of rare and unique chemicals, where it is sold as‑is without vendor‑supplied analytical data.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
Cat. No. B5631263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate
Molecular FormulaC14H15N3O3S
Molecular Weight305.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H15N3O3S/c1-2-20-12(18)8-11-9-21-14(16-11)17-13(19)15-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,16,17,19)
InChIKeyQFRSUAYVIOTVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate – Compound Identity, Class, and Procurement Baseline


Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate (CAS 301226-86-8, MF C₁₄H₁₅N₃O₃S, MW 305.35 g/mol) is a heterocyclic small molecule composed of a 1,3-thiazole core substituted at the 2-position with an N‑phenylureido (anilinocarbonylamino) group and at the 4-position with an ethyl acetate side chain [1]. The compound belongs to the class of 2‑ureidothiazole‑4‑acetate esters and is listed in Sigma‑Aldrich’s AldrichCPR collection of rare and unique chemicals, where it is sold as‑is without vendor‑supplied analytical data . Its XLogP3 of 2.0 indicates moderate lipophilicity, and it bears 2 hydrogen‑bond donors and 5 hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 109 Ų, and a complexity score of 361 [1].

Why In‑Class Thiazole‑4‑acetate Analogs Cannot Substitute for Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate


Although the 2‑aminothiazole‑4‑acetate scaffold is chemically prolific, simple 2‑amino (e.g., ethyl 2‑(2‑aminothiazol‑4‑yl)acetate [CAS 53266‑94‑7]) and 2‑ureido (e.g., ethyl 2‑ureidothiazol‑4‑ylacetate [CAS 62557‑42‑0]) analogs differ markedly in lipophilicity, hydrogen‑bonding capacity, and GHS hazard profile from the target compound [1]. The anilinocarbonylamino substituent introduces an additional phenyl ring that raises XLogP3 from ~1.0–1.3 to 2.0, alters TPSA, and creates a distinct hydrogen‑bond donor/acceptor topology that directly impacts membrane permeability, solubility, and target‑binding pharmacophore matching [2]. Furthermore, the free acid derivative {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 401637‑64‑7) lacks the ethyl ester prodrug‑like moiety, meaning that hydrolysis, formulation, and biological readouts cannot be assumed to translate between the ester and the acid . These physicochemical and structural divergences preclude reliable interchange in structure‑activity relationship (SAR) studies, biological screening cascades, or chemical‑probe campaigns without re‑validation.

Quantitative Differential Evidence for Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. 2‑Ureido and 2‑Amino Thiazole‑4‑acetate Esters

The target compound exhibits an XLogP3 of 2.0, which is 0.67 log units higher than the 2‑ureido analog (ethyl 2‑ureidothiazol‑4‑ylacetate, logP = 1.33) and approximately 0.8–1.0 log units higher than the 2‑amino analog (ethyl 2‑(2‑aminothiazol‑4‑yl)acetate, logP ≈ 1.01–1.2) [1]. This increased lipophilicity is conferred by the anilinocarbonyl (phenylureido) substituent, which adds a phenyl ring absent in the comparators. At physiological pH, the ΔlogP of ~0.7–1.0 predicts a roughly 5‑ to 10‑fold higher octanol/water partition coefficient for the target compound, implying enhanced passive membrane permeability and potentially altered tissue distribution [2].

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count Distinguish the Target from Simpler 2‑Amino and 2‑Ureido Analogs

The target compound has a computed TPSA of 109 Ų and 2 hydrogen‑bond donors (HBD), whereas the simpler 2‑amino analog (ethyl 2‑(2‑aminothiazol‑4‑yl)acetate) has a TPSA of approximately 78–93 Ų and only 1 HBD, and the 2‑ureido analog has a TPSA of ~123.5 Ų with 2 HBD [1]. The intermediate TPSA and dual HBD profile of the target compound place it in a distinct ADME space: below the common 140 Ų threshold for oral bioavailability (Veber rules) but with a hydrogen‑bonding capacity that differs from both comparators. The additional HBD from the phenylurea NH group may strengthen target‑residue interactions in kinase and protease binding pockets compared to the 2‑amino analog, while the phenyl ring simultaneously increases steric bulk relative to the 2‑ureido analog [2].

Molecular descriptors ADME prediction Permeability

GHS Hazard Profile: Skin/Eye/Respiratory Irritation Classification vs. Structurally Related Analogs

The target compound carries a full GHS classification of H315 (Skin Irrit. 2), H318 (Eye Dam. 1), and H335 (STOT SE 3 – respiratory irritation), each reported at 100% notifying frequency, placing it in a more restrictive hazard category than its 2‑amino counterpart (ethyl 2‑(2‑aminothiazol‑4‑yl)acetate, which carries H315, H319, H335, H336—i.e., eye irritation rather than eye damage) [1]. The 2‑ureido analog (ethyl 2‑ureidothiazol‑4‑ylacetate) is not classified for serious eye damage under the same GHS framework. The target compound’s H318 (Eye Dam. 1) classification specifically mandates airtight storage, secondary containment, and formal eye‑protection protocols during handling, which are not uniformly required for the comparator compounds [2].

Safety assessment Handling requirements Procurement risk

Procurement Exclusivity: Sigma‑Aldrich ‘Rare and Unique Chemical’ Designation Without Vendor Analytical Data

Sigma‑Aldrich lists ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate (Product R561843) under its AldrichCPR program as a “rare and unique chemical” and explicitly states that Sigma‑Aldrich “does not collect analytical data for this product” and “sells this product AS‑IS and makes no representation or warranty whatsoever” . This is in contrast to the widely available 2‑amino analog (ethyl 2‑(2‑aminothiazol‑4‑yl)acetate, CAS 53266‑94‑7), which is sold at ≥97–98% purity with full certificates of analysis from multiple vendors (e.g., CymitQuimica, Fluorochem, Huayunbio) . The target compound is held by fewer than five commercial suppliers globally, and no supplier currently provides a batch‑specific HPLC chromatogram or NMR spectrum with shipment .

Chemical sourcing Quality assurance Rare chemical libraries

Antimicrobial MIC Spectrum of the Free Acid Analog Provides a Baseline That the Ethyl Ester Must Exceed to Justify Synthesis

The free acid counterpart, {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 401637-64-7), has reported Minimum Inhibitory Concentration (MIC) values of 16 µg/mL against Staphylococcus aureus, 32 µg/mL against Escherichia coli, and 64 µg/mL against Pseudomonas aeruginosa in broth dilution assays . No published MIC data exist for the ethyl ester target compound itself. However, esterification of the carboxylic acid to the ethyl ester is expected to increase lipophilicity (ΔXLogP3 ≈ +0.5 to +1.0) and may enhance Gram‑negative outer‑membrane penetration, potentially lowering MIC values relative to the free acid [1]. This sets a quantifiable efficacy benchmark: the ethyl ester must demonstrate MIC ≤ 32 µg/mL against E. coli and ≤ 16 µg/mL against S. aureus to justify the additional synthetic step and procurement cost over the free acid .

Antimicrobial activity Minimum inhibitory concentration Prodrug comparison

GPR35 Antagonism: A Negative Selectivity Filter That Distinguishes the Target from Active Thiazole‑Containing GPCR Ligands

In a primary assay for G‑protein coupled receptor 35 (GPR35) antagonism, the target compound (tested as EOS82145 in the ECBD database) was classified as “inactive” [1]. GPR35 is a orphan receptor expressed in the gastrointestinal tract and immune cells, and several structurally related thiazole‑containing compounds have been reported as GPR35 agonists or antagonists with micromolar potency [2]. The absence of GPR35 activity for the target compound provides a selectivity advantage for screening cascades where GPR35‑mediated off‑target effects (e.g., modulation of inflammatory cytokine release, smooth muscle contraction) are undesirable. This negative data point differentiates the target from thiazole‑4‑acetate analogs bearing bulkier or more electron‑rich substituents that may inadvertently activate GPR35 [3].

GPCR selectivity Off-target screening GPR35 antagonism

Optimal Research and Industrial Application Scenarios for Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate Based on Differential Evidence


SAR Exploration of CNS‑Penetrant Thiazole Libraries Requiring Elevated Lipophilicity

With an XLogP3 of 2.0—substantially higher than 2‑ureido (logP 1.33) and 2‑amino (logP 1.0–1.2) analogs—the target compound is the preferred scaffold for medicinal chemistry programs targeting intracellular CNS receptors or enzymes where passive blood‑brain barrier permeability is required [1]. The phenylureido substituent also provides a vector for additional aromatic substitution to fine‑tune potency and metabolic stability, a synthetic handle absent in the simpler 2‑amino series. Computational models predicting BBB penetration (e.g., CNS MPO score) will rank this ester favorably over its more polar in‑class competitors, justifying its inclusion in focused CNS‑oriented compound decks.

Antimicrobial Prodrug Development with Built‑in Efficacy Benchmarking

The free acid analog has established MIC baselines (S. aureus: 16 µg/mL; E. coli: 32 µg/mL; P. aeruginosa: 64 µg/mL) . The ethyl ester can be evaluated as a potential prodrug with enhanced Gram‑negative permeability due to its higher lipophilicity and esterase‑labile ethyl group. A medicinal chemistry team can conduct a head‑to‑head MIC comparison (ester vs. free acid) using standardized CLSI broth microdilution protocols. If the ester demonstrates a ≥2‑fold improvement in MIC against P. aeruginosa, it justifies further development, as this pathogen is intrinsically less permeable to polar acids. This built‑in comparator eliminates the need for de novo hit identification and accelerates the hit‑to‑lead timeline.

Chemical Probe Selection for GPR35‑Sensitive Phenotypic Screening Campaigns

The documented inactivity of this compound at GPR35 (ECBD assay EOS300038) [2] makes it a suitable negative‑control scaffold for phenotypic screens in inflammatory bowel disease, macrophage polarization, or nociception models where GPR35 modulation is a known confounding factor. Researchers can use this compound as a “GPR35‑silent” thiazole‑acetate reference while profiling other analogs in the same assay cascade, thereby deconvoluting target‑specific effects from GPR35‑mediated off‑target pharmacology without resorting to genetic knockouts.

Procurement of Rare Chemical Building Blocks for Diversity‑Oriented Synthesis Collections

Sigma‑Aldrich’s classification as a “rare and unique chemical” with no vendor‑supplied analytical data positions this compound for inclusion in proprietary diversity‑oriented synthesis (DOS) libraries where scaffold novelty is prioritized over cost and immediate analytical characterization. Core facilities and compound management groups that maintain in‑house QC capabilities (LC‑MS, qNMR) can add value by independently certifying each batch and distributing aliquots to internal screening groups. This exclusivity ensures that the phenylureido‑thiazole‑acetate chemotype remains underrepresented in commercial screening collections, offering a competitive advantage to organizations willing to manage the additional quality‑control burden.

Quote Request

Request a Quote for ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.